molecular formula C20H22N4O3S B2986300 (4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 1396873-54-3

(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone

Cat. No.: B2986300
CAS No.: 1396873-54-3
M. Wt: 398.48
InChI Key: KRATYWJCIOGHIF-UHFFFAOYSA-N
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Description

The compound "(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone" is a heterocyclic molecule featuring a piperazine core sulfonylated at the 4-position with a 2,4-dimethylphenyl group and linked via a methanone bridge to a pyrazolo[1,5-a]pyridine moiety. This article provides a detailed comparison of this compound with structurally analogous derivatives, focusing on structural, physicochemical, synthetic, and biological aspects.

Properties

IUPAC Name

[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-15-6-7-19(16(2)13-15)28(26,27)23-11-9-22(10-12-23)20(25)17-14-21-24-8-4-3-5-18(17)24/h3-8,13-14H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRATYWJCIOGHIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone is a synthetic organic molecule characterized by its complex structure and potential biological activities. Its molecular formula is C20H22N4O3SC_{20}H_{22}N_{4}O_{3}S with a molecular weight of 398.48 g/mol. This compound integrates various functional groups, including a sulfonyl group and a piperazine ring, which are often linked to diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The sulfonyl group and the piperazine ring facilitate binding to various enzymes and receptors, leading to inhibition or modulation of their functions.

Target Interactions

Research indicates that derivatives of this compound may interact with:

  • Mycobacterium tuberculosis : Potential anti-tubercular activity suggests interference with cell wall biosynthesis, inhibiting bacterial growth and survival.
  • Enzymatic Inhibition : Similar compounds have shown promise in inhibiting enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant in neurodegenerative diseases .

Biological Activities

The compound exhibits several biological activities, which can be summarized as follows:

Activity Description
Antimicrobial Potential activity against various bacterial strains, including those resistant to conventional treatments .
Antioxidant Properties Exhibits significant antioxidant activity, contributing to cellular protection against oxidative stress .
Enzyme Inhibition Inhibitory effects on AChE and BChE, indicating potential use in treating Alzheimer's disease .
Antitumor Activity Preliminary studies suggest cytotoxic effects on cancer cell lines, warranting further investigation .

Case Studies

Several studies have evaluated the biological activities of similar pyrazolo compounds. For instance:

  • Antimicrobial Efficacy :
    • A study assessed the antimicrobial properties of pyrazolo derivatives against multiple pathogens. The results indicated that compounds with a similar structural framework demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition Studies :
    • Research on enzyme inhibitors highlighted that pyrazole derivatives could effectively inhibit AChE and BChE with IC50 values in the micromolar range. This suggests potential therapeutic applications in neurodegenerative disorders .
  • Cytotoxic Activity :
    • In vitro studies on cancer cell lines revealed that certain pyrazolo compounds induced apoptosis in malignant cells while sparing normal cells, indicating selective cytotoxicity .

Comparison with Similar Compounds

Key Structural Differences :

  • The target compound employs a pyrazolo[1,5-a]pyridine scaffold, whereas analogs in use pyrazolo[1,5-a]pyrimidine cores, which introduce additional nitrogen atoms, altering electronic properties.
  • The sulfonyl group in the target compound enhances hydrophilicity compared to the lipophilic benzhydryl group in or the trifluoromethyl groups in .
  • Substituents like thiophene (in ) or chlorophenyl (in ) may influence steric bulk and π-π stacking interactions.

Physicochemical Properties

Critical physicochemical parameters are inferred from structural features:

Property Target Compound Benzhydryl Analog MK85 Chlorophenyl Analog
Molecular Weight ~480 g/mol (estimated) ~620 g/mol ~550 g/mol ~450 g/mol
logP (Predicted) ~3.5 (moderate hydrophilicity) ~5.2 (highly lipophilic) ~4.8 ~4.0
Solubility Moderate (sulfonyl enhances H2O solubility) Low (bulky benzhydryl) Low (trifluoromethyl groups) Moderate (sulfanyl group)

The target compound’s sulfonyl group likely improves aqueous solubility compared to analogs with benzhydryl or trifluoromethyl substituents , aligning with trends observed in quaternary ammonium compound analyses .

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